molecular formula C22H22ClN3O2S B4616916 1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine

1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine

Cat. No. B4616916
M. Wt: 427.9 g/mol
InChI Key: RYNAOHBPEVMWFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Novel sets of compounds, including 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone, were synthesized through nucleophilic addition and characterized using various analytical techniques such as IR, 1H NMR, and Mass spectral analysis (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

  • A study revealed that three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit very similar molecular conformations. However, their intermolecular interactions differ, with variations in the presence and absence of hydrogen bonds (Mahesha et al., 2019).

Chemical Reactions and Properties

  • The compound 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited chemical structures verified by IR, 1H NMR, 13 C-NMR, and Mass spectrometric data. The compounds also showed notable antidepressant and antianxiety activities in behavioral tests (Kumar et al., 2017).

Physical Properties Analysis

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and characterized by 1H NMR, 13 C NMR, IR, ESI-MS, and elemental analysis, revealing their physical properties (Xia, 2015).

Chemical Properties Analysis

  • Piperazine derivatives were identified as new antidiabetic compounds, and their structure-activity relationship studies helped in identifying their chemical properties, as seen in the synthesis of 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (Le Bihan et al., 1999).

Scientific Research Applications

Metabolism and Disposition Studies

One relevant study discusses the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans (Renzulli et al., 2011). The study highlights how such compounds are metabolized in the body and their elimination routes, providing insights into the pharmacokinetics of novel pharmaceuticals. The primary route of metabolism was via oxidation, with significant elimination through feces, indicating the compound's extensive metabolism before excretion.

Receptor Occupancy and Drug Development

Another study explores the receptor occupancy of DU 125530, a selective 5-HT(1A) antagonist, using Positron Emission Tomography (PET) to determine its potential in treating anxiety and mood disorders (Rabiner et al., 2002). This research demonstrates the application of advanced imaging techniques to evaluate the efficacy of novel therapeutic compounds targeting specific brain receptors.

Novel Psychoactive Substances

Research into the effects of new psychoactive substances, such as piperazine derivatives, provides valuable data on their pharmacological profiles and potential risks or therapeutic benefits. A study on the subjective effects of 'party pills' containing benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) outlines their impact on human subjects, contributing to the understanding of such compounds' psychoactive properties (Lin et al., 2011).

Antipsychotic Potential

Investigations into compounds like ST2472 for their antipsychotic potential in models such as the prepulse inhibition (PPI) test further exemplify the research applications of piperazine derivatives. These studies aim to identify new treatments for psychiatric conditions, assessing the efficacy of novel compounds in mitigating symptoms associated with disorders like schizophrenia (Lombardo et al., 2009).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-19-4-2-1-3-17(19)12-25-7-9-26(10-8-25)13-18-14-29-22(24-18)16-5-6-20-21(11-16)28-15-27-20/h1-6,11,14H,7-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAOHBPEVMWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
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1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
Reactant of Route 3
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1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
Reactant of Route 4
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1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
Reactant of Route 5
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1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine
Reactant of Route 6
1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine

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